molecular formula C9H9N3O3 B1410957 4-(2-Azidoethoxy)benzoic acid CAS No. 2096985-46-3

4-(2-Azidoethoxy)benzoic acid

Cat. No.: B1410957
CAS No.: 2096985-46-3
M. Wt: 207.19 g/mol
InChI Key: NBKCGDWMJCNNCZ-UHFFFAOYSA-N
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Description

4-(2-Azidoethoxy)benzoic acid is a chemical compound with the molecular formula C10H8N2O4. It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-azidoethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Cycloaddition: Alkynes and copper(I) catalysts are commonly used for the Huisgen cycloaddition reaction.

Major Products

    Substitution: Various substituted benzoic acid derivatives.

    Reduction: 4-(2-Aminoethoxy)benzoic acid.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-(2-Azidoethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethoxy)benzoic acid largely depends on the specific application and the chemical reactions it undergoes. For instance, in bioconjugation, the azido group can react with alkynes to form stable triazole linkages through a cycloaddition reaction.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethoxy)benzoic acid: Similar structure but with an amino group instead of an azido group.

    4-Hydroxybenzoic acid: Lacks the azidoethoxy substituent.

    4-(2-Bromoethoxy)benzoic acid: Contains a bromo group instead of an azido group.

Uniqueness

4-(2-Azidoethoxy)benzoic acid is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

4-(2-azidoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-12-11-5-6-15-8-3-1-7(2-4-8)9(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKCGDWMJCNNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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